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Compound of Interest

Compound Name: 4-bromo-1H-indazole

Cat. No.: B070932

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
bromo-1H-indazole, a key heterocyclic compound utilized in medicinal chemistry and drug
development. This document is intended for researchers, scientists, and professionals in the
field of drug development, offering a centralized resource for its structural characterization.

Summary of Spectroscopic Data

The structural integrity of 4-bromo-1H-indazole (C7HsBrN2) is confirmed through various
spectroscopic techniques. The key data from Nuclear Magnetic Resonance (NMR), Infrared
(IR) spectroscopy, and Mass Spectrometry (MS) are summarized below.

Table 1: *H NMR Spectroscopic Data for 4-bromo-1H-indazole
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Chemical Shift (3)

Coupling Constant

Multiplicit Assignment
ppm pRETY (J) Hz g
13.20 brs N-H
8.15 S H-3
7.55 d 8.4 H-7
7.35 d 7.2 H-5
7.15 t 7.8 H-6
Solvent: DMSO-de
Table 2: 13C NMR Spectroscopic Data for 4-bromo-1H-indazole
Chemical Shift (6) ppm Assignment
140.5 C-7a
134.0 C-3
127.9 C-5
123.5 C-6
122.8 C-3a
1125 C-7
109.8 C-4
Solvent: DMSO-ds
Table 3: IR Spectroscopic Data for 4-bromo-1H-indazole
© 2025 BenchChem. All rights reserved. 2/5 Tech Support


https://www.benchchem.com/product/b070932?utm_src=pdf-body
https://www.benchchem.com/product/b070932?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b070932?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?) Intensity Assignment
3100-2900 Broad N-H stretch

1620 Medium C=C aromatic stretch
1510 Strong Aromatic ring stretch
1450 Strong Aromatic ring stretch
800 Strong C-H out-of-plane bend
750 Strong C-Br stretch

Table 4: Mass Spectrometry Data for 4-bromo-1H-indazole

m/z Relative Intensity (%) Assighment

195.9/197.9 ~100/~98 [M]* / [M+2]* (presence of Br)
117.0 High M - Br]*

90.0 Medium [CeHaN]*

Experimental Protocols

The data presented in this guide are obtained through standardized analytical methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 4-bromo-1H-indazole (approximately 10-20 mgq) is dissolved in a deuterated
solvent, typically dimethyl sulfoxide-de (DMSO-de), to a concentration of approximately 5-10
mg/0.5 mL. The solution is transferred to a standard 5 mm NMR tube. Both *H and 3C NMR
spectra are recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in
parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet
method is employed. For the KBr method, a small amount of the compound is ground with dry
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KBr and pressed into a thin, transparent disk. The spectrum is recorded using a Fourier
Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm~1.

Mass Spectrometry (MS)

Mass spectra are typically acquired using an Electron lonization (EIl) source. The sample is

introduced into the mass spectrometer, and the resulting fragmentation pattern is analyzed.

The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are reported. The
characteristic isotopic pattern of bromine ([M]* and [M+2]* in approximately a 1:1 ratio) is a key

diagnostic feature.

Visualization of Analytical Workflow

The general workflow for the spectroscopic analysis of 4-bromo-1H-indazole is outlined below.
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Caption: General workflow for the spectroscopic characterization of 4-bromo-1H-indazole.

 To cite this document: BenchChem. [Spectroscopic Profile of 4-bromo-1H-indazole: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b070932#4-bromo-1h-indazole-spectroscopic-data-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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